molecular formula C24H23F4N7O3 B607560 (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1959551-26-8

(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B607560
CAS No.: 1959551-26-8
M. Wt: 533.4876
InChI Key: BLSNYSFLZAWBIV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT671 is a potent and selective USP7 inhibitor with high affinity and specificity in vitro and within human cells.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their antimicrobial properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated potential as antimicrobial agents, exhibiting antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and showed promising antibacterial and antifungal activities, highlighting the role of fluorine in enhancing these properties (Gadakh, Pandit, Rindhe, & Karale, 2010).

Cancer Research

These compounds have also been explored in cancer research. For example, pyrazolo[1,5-a]pyrimidine derivatives showed inhibition of cancer cell proliferation, indicating their potential as anticancer agents. The structural features of these compounds play a critical role in their bioactivity (Liu, Song, Tian, Zhang, Bai, Wang, 2016). Another study synthesized a series of pyrazolo[3,4-d]pyrimidines with anti-5-lipoxygenase and anticancer activities, further emphasizing the versatility of these compounds in therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Enzyme Inhibition Studies

These compounds have been involved in studies related to enzyme inhibition, which is crucial in understanding various disease mechanisms and developing targeted therapies. For instance, pyrazolopyrimidine derivatives have shown potential in inhibiting specific enzymes, offering insights into novel therapeutic approaches for diseases like Alzheimer's (Zanatta, Camargo, Marangoni, de Moraes, Nogara, Afolabi, Bencke, Rocha, Bonacorso, & Martins, 2020).

Imaging and Diagnostic Applications

Additionally, these compounds have applications in imaging and diagnostics. For example, specific pyrazolo[1,5-a]pyrimidine derivatives were developed for imaging with Positron Emission Tomography (PET), illustrating their potential in diagnostic imaging of tumors (Xu, Liu, Li, He, Ding, Wang, Feng, Zhang, Chen, Li, Zhao, Li, Qi, & Dang, 2012).

Mechanism of Action

Target of Action

FT671, also known as (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, primarily targets Ubiquitin-Specific Protease 7 (USP7) . USP7 is a deubiquitinase that plays a crucial role in various human cancers and is associated with malignancy, therapy resistance, and poor prognosis .

Mode of Action

FT671 inhibits the activity of USP7 by attenuating ubiquitin binding . This inhibition leads to a decrease in the levels of MDM2, a protein that is regulated by USP7 . As a result, the levels of p53, a tumor suppressor protein, are elevated .

Biochemical Pathways

The inhibition of USP7 by FT671 dramatically upregulates another deubiquitinase, USP22 . This upregulation occurs through a transcriptional pathway, possibly due to the desuppression of the transcriptional activity of SP1 . The increased expression of USP22 leads to significant activation of downstream signaling pathways, including histone H2B monoubiquitination (H2Bub1) and c-Myc . These pathways are involved in cell growth and survival, and their dysregulation has been implicated in the pathogenesis of many human diseases .

Pharmacokinetics

The addition of specific concentrations of FT671 significantly elevates USP22 luciferase reporter activity and induces a dynamic increase of USP22 mRNA level in both A549 and H1299 lung cancer cells . This suggests that FT671 can effectively penetrate cells and interact with its target, USP7.

Result of Action

The inhibition of USP7 by FT671 leads to a decrease in the levels of MDM2 and an increase in the levels of p53 . This results in the suppression of in vitro proliferation of USP22-knockout A549 and H1299 lung cancer cells and induces a stronger activation of the p53 tumor suppressor signaling pathway . In addition, USP22-knockout cancer cells are more sensitive to a combination of cisplatin and the USP7 inhibitor .

Action Environment

The action of FT671 is influenced by the cellular environment. For instance, the upregulation of USP22 by FT671 is observed in A549 and H1299 lung cancer cells . Furthermore, the efficacy of FT671 in suppressing in vitro proliferation and inducing apoptosis is enhanced in USP22-knockout cancer cells . This suggests that the cellular context, such as the presence or absence of certain proteins, can influence the action, efficacy, and stability of FT671.

Biochemical Analysis

Biochemical Properties

FT671 binds to the USP7 catalytic domain with an apparent dissociation constant (Kd) value of 65nM . It inhibits USP7 with a half-maximal inhibitory concentration (IC50) value of 52nM . FT671 interacts with proteins such as MDM2, N-Myc, and p53, leading to their degradation .

Cellular Effects

FT671 promotes the degradation of N-Myc and enhances p53 levels in the neuroblastoma cell line IMR-32, as well as in HCT116 and bone osteosarcoma (U2OS) cell lines . This results in the activation of p53 target genes, including BBC3 (which encodes PUMA), CDKN1A (p21), RPS27L (S27L), and MDM2 .

Molecular Mechanism

FT671 exerts its effects at the molecular level by binding to the USP7 catalytic domain . This binding leads to the inhibition of USP7, resulting in the degradation of proteins such as MDM2, N-Myc, and p53 . The increase in p53 correlates with increased MDM2 degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the addition of 0.5, 2.5 µM of FT671 significantly elevated USP22 luciferase reporter activity and 1.25 µM FT671 induced a dynamic increase of USP22 mRNA level in both A549 and H1299 lung cancer cells .

Dosage Effects in Animal Models

Treatment of mice with FT671 leads to a significant dose-dependent inhibition of tumor growth . FT671 is well-tolerated even at high doses, and no significant weight loss or cachexia is observed during the study .

Metabolic Pathways

FT671 is involved in the ubiquitin–proteasome system (UPS), a fundamental cellular process that regulates more than 80% of cellular proteins’ degradation and function . It plays a key role in the regulation of the p53-MDM2 pathway .

Transport and Distribution

The stable binding of FT671 to the USP7 catalytic domain is most likely closely related to the “switch loop” allosteric regulatory interaction site located between α4 and α5 .

Subcellular Localization

The subcellular localization of FT671 is predominantly in the nucleus, as observed in CaSki cells incubated with anti-USP7 and anti-16E7 antibodies .

Properties

IUPAC Name

5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNYSFLZAWBIV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F4N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.